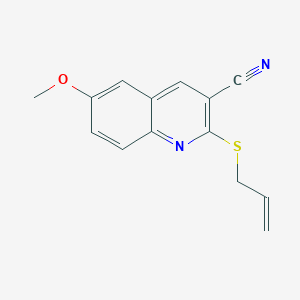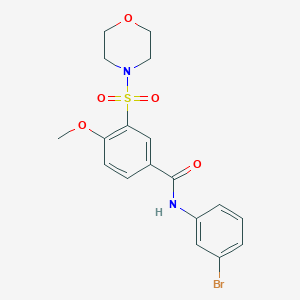
6-Methoxy-2-prop-2-enylsulfanylquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-prop-2-enylsulfanylquinoline-3-carbonitrile is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promising results in various experiments, and its unique properties have made it a subject of interest in the field of chemistry.
Mécanisme D'action
The mechanism of action of 6-Methoxy-2-prop-2-enylsulfanylquinoline-3-carbonitrile is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes that are involved in bacterial and fungal cell wall synthesis. This leads to the destruction of the cell wall and ultimately the death of the microorganism.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as cancer cells. It has also been shown to have antioxidant properties, which may make it a potential candidate for the development of new drugs to treat oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Methoxy-2-prop-2-enylsulfanylquinoline-3-carbonitrile in lab experiments is its unique properties. This compound has been shown to have antibacterial, antifungal, and anticancer properties, which make it a potential candidate for the development of new drugs. However, one limitation of using this compound is that it is relatively new, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are a number of future directions for the study of 6-Methoxy-2-prop-2-enylsulfanylquinoline-3-carbonitrile. One potential direction is the development of new antibiotics based on this compound. Another potential direction is the study of its potential use in cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
Méthodes De Synthèse
The synthesis of 6-Methoxy-2-prop-2-enylsulfanylquinoline-3-carbonitrile involves a series of chemical reactions. The starting material used in the synthesis is 2-methoxy-3-methylquinoline, which is reacted with propargyl bromide under basic conditions to form 2-propargyl-3-methylquinoline. This compound is then reacted with sodium hydride and ethyl cyanoacetate to form this compound.
Applications De Recherche Scientifique
6-Methoxy-2-prop-2-enylsulfanylquinoline-3-carbonitrile has been studied for its potential applications in scientific research. This compound has been shown to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Propriétés
Formule moléculaire |
C14H12N2OS |
|---|---|
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
6-methoxy-2-prop-2-enylsulfanylquinoline-3-carbonitrile |
InChI |
InChI=1S/C14H12N2OS/c1-3-6-18-14-11(9-15)7-10-8-12(17-2)4-5-13(10)16-14/h3-5,7-8H,1,6H2,2H3 |
Clé InChI |
BJUFDSMCXJJJCK-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(C(=C2)C#N)SCC=C |
SMILES canonique |
COC1=CC2=CC(=C(N=C2C=C1)SCC=C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl (2Z)-5-amino-6-cyano-7-(5-methylfuran-2-yl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B259448.png)
![12H-Dibenzo[d,g][1,3]dioxocin-6-carboxylic acid](/img/structure/B259452.png)

![Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone](/img/structure/B259483.png)
![Furan-2-yl-[4-(thiophene-2-carbonyl)-1,2-oxazol-3-yl]methanone](/img/structure/B259484.png)

![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine](/img/structure/B259487.png)
![Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B259488.png)
![1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine](/img/structure/B259489.png)
![12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene](/img/structure/B259492.png)

![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)
